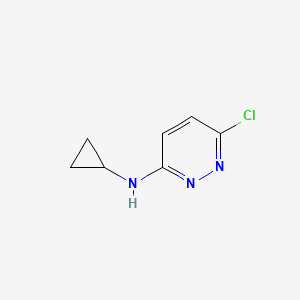

6-chloro-N-cyclopropylpyridazin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-cyclopropylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-3-4-7(11-10-6)9-5-1-2-5/h3-5H,1-2H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFZCCNIZKJPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649233 | |

| Record name | 6-Chloro-N-cyclopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-45-7 | |

| Record name | 6-Chloro-N-cyclopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 6-chloro-N-cyclopropylpyridazin-3-amine

The construction of this compound is typically achieved through a linear, multi-step sequence starting from readily available precursors. The key intermediate in this process is 3-amino-6-chloropyridazine (B20888).

A common and efficient pathway to the target compound involves a two-step process starting from 3,6-dichloropyridazine (B152260).

Step 1: Selective Amination of 3,6-Dichloropyridazine The first step is a selective nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine. Due to the electron-deficient nature of the pyridazine (B1198779) ring, it is reactive towards nucleophiles. By carefully controlling reaction conditions, one chlorine atom can be selectively replaced by an amino group. This is typically achieved by reacting 3,6-dichloropyridazine with ammonia (B1221849). nbinno.comjofamericanscience.org Modern protocols often employ microwave irradiation to enhance reaction rates and yields. rsc.org For example, heating 3,6-dichloropyridazine with an ammonium (B1175870) hydroxide (B78521) solution in a sealed vessel under microwave conditions can produce 3-amino-6-chloropyridazine in high yield. rsc.org

Step 2: N-Cyclopropylation The second step involves the reaction of the intermediate, 3-amino-6-chloropyridazine, with cyclopropylamine (B47189). This reaction is also a nucleophilic aromatic substitution, where the cyclopropylamine acts as the nucleophile, displacing the remaining chlorine atom at the 6-position. While the primary amino group at the 3-position can also act as a nucleophile, the reaction conditions can be optimized to favor substitution at the carbon-chlorine bond, leading to the formation of the desired this compound. The reactivity of the 6-chloro position to nucleophilic attack is a well-utilized feature in pyridazine chemistry. smolecule.comchemicalbook.com

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 3,6-Dichloropyridazine | Ammonia (e.g., NH₄OH) | 3-Amino-6-chloropyridazine | Nucleophilic Aromatic Substitution (SNAr) |

| 2 | 3-Amino-6-chloropyridazine | Cyclopropylamine | This compound | Nucleophilic Aromatic Substitution (SNAr) |

The synthesis of this compound and its analogs can be viewed through the lens of convergent and divergent strategies.

Divergent Strategy: The multi-step synthesis described above is a prime example of a divergent approach. The key intermediate, 3-amino-6-chloropyridazine, is a versatile building block. nbinno.com From this single compound, a diverse library of N-substituted analogs can be generated by reacting it with various primary or secondary amines, not just cyclopropylamine. This allows for the efficient exploration of structure-activity relationships in medicinal chemistry programs.

Convergent Strategy: A convergent synthesis could also be envisioned, though it is less common for this specific substitution pattern. Such a strategy might involve the synthesis of a cyclopropyl-substituted hydrazine (B178648) derivative, which would then be condensed with a suitable 1,4-dicarbonyl compound to form the pyridazine ring in a single step. Another convergent approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which can directly generate 6-aryl-pyridazin-3-amines. organic-chemistry.org

Advanced Synthetic Reactions Employed in Pyridazine Functionalization

The functionalization of the pyridazine core is not limited to the direct synthesis of the target compound but encompasses a broader range of reactions that create the necessary precursors and allow for further derivatization.

Amination is a cornerstone of pyridazine chemistry. The synthesis of the crucial intermediate, 3-amino-6-chloropyridazine, is a classic example. The reaction of 3,6-dichloropyridazine with aqueous ammonia, often at elevated temperatures, provides the mono-aminated product. google.com Industrial-scale preparations may utilize catalysts like water-soluble polyethers to improve efficiency. google.com This selective mono-amination highlights the ability to differentiate the two chlorine atoms on the starting pyridazine ring.

| Starting Material | Amine Source | Key Conditions | Product |

|---|---|---|---|

| 3,6-Dichloropyridazine | Ammonium Hydroxide | 120°C, Microwave | 3-Amino-6-chloropyridazine |

| 3,6-Dichloropyridazine | Aqueous Ammonia | Elevated Temperature | 3-Amino-6-chloropyridazine |

The synthesis of halogenated pyridazines, such as 3,6-dichloropyridazine, is a critical first step in many synthetic routes. These compounds are typically prepared from pyridazinones (or dihydroxypyridazines) through functional group interconversion. For instance, 3,6-dihydroxypyridazine (maleic hydrazide) can be converted to 3,6-dichloropyridazine by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov More recent methods have explored the use of N-chlorosuccinimide (NCS) as a safer and more environmentally friendly chlorinating agent. google.com These halogenated pyridazines are valuable precursors for subsequent substitution and coupling reactions. jofamericanscience.org

Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of heterocyclic compounds, including pyridazines. Halogenated pyridazines like 3-amino-6-chloropyridazine are excellent substrates for these transformations. researchgate.net

Suzuki-Miyaura Coupling: The chlorine atom at the 6-position of 3-amino-6-chloropyridazine can be efficiently replaced with aryl or heteroaryl groups via Suzuki-Miyaura coupling. rsc.org This reaction involves a palladium catalyst, a base, and a boronic acid or ester, enabling the formation of C-C bonds and the synthesis of complex biaryl structures. researchgate.net

Other Cross-Coupling Reactions: While Suzuki coupling is common, other reactions such as Stille (using organotin reagents) and Sonogashira (using terminal alkynes) couplings are also employed to functionalize the pyridazine core, further demonstrating the synthetic utility of chloro-substituted pyridazine intermediates. researchgate.net

Novel Synthetic Route Development for this compound and its Analogs

The development of novel synthetic routes for this compound and its analogs is driven by the need for more efficient, cost-effective, and versatile processes. Traditional methods often involve multi-step sequences that can be time-consuming and generate significant waste. Researchers are exploring innovative strategies to streamline the synthesis of the pyridazine core and introduce the necessary functional groups with high selectivity.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions. These methods allow for the direct formation of carbon-nitrogen and carbon-carbon bonds, providing a powerful tool for constructing the pyridazine scaffold and introducing the cyclopropylamino moiety. For instance, a key precursor, 3-amino-6-chloropyridazine, can be synthesized from 3,6-dichloropyridazine and ammonia water. google.com This intermediate can then undergo coupling reactions to yield a variety of N-substituted analogs.

Another area of innovation lies in the application of aza-Diels-Alder reactions. This strategy offers a convergent approach to the pyridazine ring system. An inverse electron-demand aza-Diels-Alder reaction between electron-deficient 1,2,3-triazines and electron-rich 1-propynylamines has been shown to produce 6-aryl-pyridazin-3-amines with high regioselectivity and in good yields under metal-free and neutral conditions. organic-chemistry.org This methodology could potentially be adapted for the synthesis of N-cyclopropyl derivatives.

Furthermore, research into one-pot synthesis methodologies is gaining traction. These procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. For example, a one-pot approach has been developed for novel pyridazine C-nucleosides, which involves a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine cyclization under mild, neutral conditions. nih.gov

The table below summarizes various synthetic strategies that have been explored for pyridazine derivatives, highlighting the potential for adaptation to the synthesis of this compound.

| Synthetic Strategy | Key Reactants/Catalysts | Advantages | Potential for this compound |

| Palladium-Catalyzed Cross-Coupling | 3-amino-6-chloropyridazine, Cyclopropylamine, Palladium catalyst | High efficiency, good functional group tolerance | Direct introduction of the cyclopropylamino group onto the pyridazine core. |

| Aza-Diels-Alder Reaction | 1,2,3-Triazines, 1-Propynylamines | Metal-free, neutral conditions, high regioselectivity organic-chemistry.org | Formation of the pyridazine ring with subsequent functionalization. |

| One-Pot Synthesis | Glycosyl furans, Singlet oxygen, Hydrazine | Reduced reaction time, simplified workup nih.gov | Streamlined synthesis of the core pyridazine structure. |

| Reaction from Dichloropyridazine | 3,6-dichloropyridazine, Ammonia water | Readily available starting materials google.com | Provides a key intermediate for further elaboration. |

Green Chemistry Approaches and Sustainable Synthesis Considerations for Pyridazine Compounds

The principles of green chemistry are increasingly being applied to the synthesis of pyridazine compounds to minimize environmental impact and enhance safety. These approaches focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

A significant advancement in the green synthesis of pyridazine derivatives is the use of alternative reaction media and energy sources. For instance, imidazolium (B1220033) ionic liquids have been successfully employed as both a solvent and a catalyst in the synthesis of pyridazine derivatives via inverse-type Diels-Alder reactions. sioc-journal.cn This method not only reduces the reaction time from days to hours but also increases product yields and allows for the recycling of the ionic liquid, aligning with the principles of atom economy and waste reduction. sioc-journal.cn

Microwave-assisted organic synthesis (MAOS) is another powerful tool in green chemistry. The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. ekb.egresearchgate.net This technique has been effectively used in the synthesis of various pyridazinone derivatives. ekb.eg

Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a major goal in sustainable synthesis. Grinding techniques, a form of mechanochemistry, have been shown to be an efficient and environmentally friendly method for the synthesis of some pyridazinone derivatives. ekb.eg

The table below outlines key green chemistry approaches and their application in the synthesis of pyridazine compounds.

| Green Chemistry Approach | Methodology/Reagent | Benefits | Relevance to Pyridazine Synthesis |

| Alternative Solvents | Imidazolium ionic liquids | Recyclable, can act as a catalyst, mild reaction conditions sioc-journal.cn | Efficient and environmentally friendly synthesis of pyridazine derivatives. sioc-journal.cn |

| Alternative Energy Sources | Microwave irradiation | Reduced reaction times, increased yields ekb.egresearchgate.net | Rapid and efficient synthesis of pyridazinone analogs. ekb.eg |

| Solvent-Free Reactions | Grinding (Mechanochemistry) | Avoids the use of volatile organic solvents, simplified workup ekb.eg | A clean method for the synthesis of substituted pyridazinones. ekb.eg |

| Metal-Free Catalysis | Aza-Diels-Alder reactions | Avoids the use of potentially toxic and expensive metal catalysts organic-chemistry.org | Sustainable and cost-effective route to pyridazine derivatives. organic-chemistry.org |

By embracing these novel synthetic routes and green chemistry principles, the production of this compound and other valuable pyridazine compounds can become more efficient, economical, and environmentally sustainable.

Design and Synthesis of Structural Analogs and Derivatives

Rational Design Principles for 6-chloro-N-cyclopropylpyridazin-3-amine Derivatives

Rational design is a targeted approach to creating new molecules with improved characteristics. For this compound, this involves considering the electronic and steric contributions of each component of the molecule: the substituted pyridazine (B1198779) ring, the cyclopropyl (B3062369) moiety, and the secondary amine linker.

Key design considerations include:

Modification at the 6-Position: The chlorine atom at the C6 position is a versatile handle for synthetic modification. As a good leaving group in nucleophilic aromatic substitution (SNAr) and a reactive partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), it can be replaced by a wide array of functional groups. Introducing different aryl, heteroaryl, alkyl, or alkoxy groups at this position can significantly alter the molecule's steric bulk, lipophilicity, and electronic distribution. For example, coupling with arylboronic acids can introduce substituents that may form additional π-π stacking or hydrophobic interactions. rsc.orgresearchgate.net

Substitution at C4 and C5: The C4 and C5 positions of the pyridazine ring are also available for substitution. Introducing small electron-donating groups (like methyl) or electron-withdrawing groups (like halogens) at these positions can fine-tune the electronic character of the ring system. This can influence the basicity of the ring nitrogens and the reactivity of the other substituents.

The cyclopropyl group attached to the amine is a key structural feature. It is often used in medicinal chemistry as a "bioisostere" for larger or more metabolically labile groups, such as isopropyl or t-butyl moieties. Its rigid, three-membered ring structure imparts conformational constraint on the molecule, which can be advantageous for binding to biological targets.

Strategies for its modification include:

Ring Substitution: Introducing substituents directly onto the cyclopropyl ring can create stereocenters and provide vectors for exploring additional binding space.

Ring Scaffolding: The cyclopropyl group can be replaced with other small, strained or unstrained rings, such as cyclobutyl or even acyclic alkyl groups (e.g., isopropyl). This allows for a systematic evaluation of the impact of ring strain, size, and conformational flexibility on the molecule's activity.

Bioisosteric Replacement: In some contexts, replacing the cyclopropyl ring with a gem-dimethyl group can block potential sites of oxidative metabolism, thereby improving the compound's metabolic stability.

The secondary amine serves as a crucial linker and its substituent is a primary point for diversification. The nature of the group attached to the nitrogen atom can profoundly affect the molecule's physicochemical properties, such as its pKa, solubility, and membrane permeability.

Derivative design often explores:

Varying Alkyl Groups: Replacing the cyclopropyl group with a range of linear, branched, or cyclic alkyl groups allows for probing steric tolerance and hydrophobic interactions.

Introducing Functional Groups: Incorporating polar functional groups (e.g., hydroxyls, ethers) into the substituent can enhance aqueous solubility and provide additional hydrogen bonding opportunities.

Synthetic Strategies for Diverse Derivative Libraries

The efficient synthesis of a diverse library of analogs is essential for systematic exploration. A common and effective strategy for derivatives of this compound begins with the commercially available precursor, 3,6-dichloropyridazine (B152260). nbinno.comchemicalbook.com

A divergent synthetic approach can be employed:

Initial Amination: The synthesis typically starts with a selective nucleophilic aromatic substitution (SNAr) on 3,6-dichloropyridazine. One of the chlorine atoms is more susceptible to displacement than the other. Reacting 3,6-dichloropyridazine with cyclopropylamine (B47189), often under thermal or microwave-assisted conditions, selectively displaces the chlorine at the 3-position to yield the core scaffold, this compound. rsc.orggoogle.com

Library Generation via Cross-Coupling: With the core scaffold in hand, the remaining chlorine atom at the 6-position serves as a key diversification point. Palladium-catalyzed cross-coupling reactions are widely used to introduce a variety of substituents. For instance, the Suzuki-Miyaura coupling reaction with a library of boronic acids or esters can be used to install a wide range of aryl and heteroaryl groups at this position, yielding a library of 6-substituted-N-cyclopropylpyridazin-3-amine derivatives. researchgate.net

Alternative Amination Strategy: An alternative strategy involves reacting 3,6-dichloropyridazine with a diverse library of primary or secondary amines. This approach generates a collection of compounds with variability at the N3-substituent while maintaining the chlorine atom at the C6 position for potential further modification.

This modular approach allows for the systematic and efficient generation of a large number of distinct analogs, enabling a thorough investigation of structure-activity relationships.

Characterization of Novel Pyridazine Derivatives through Advanced Spectroscopic Methods

The unambiguous structural confirmation of newly synthesized derivatives is paramount. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for this purpose.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For derivatives of this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used for complete structural elucidation. chemicalbook.comnih.gov

¹H NMR: The proton NMR spectrum of the parent compound is expected to show distinct signals. The two protons on the pyridazine ring typically appear as two doublets in the aromatic region, with their coupling constant (J-value) indicating their ortho relationship. The protons of the cyclopropyl group will appear as complex multiplets in the upfield (aliphatic) region of the spectrum. The proton on the amine (N-H) would likely appear as a broader signal.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For the parent compound, six distinct signals would be expected: four for the pyridazine ring carbons and two for the cyclopropyl carbons. The chemical shifts of the pyridazine carbons are indicative of the electronic environment of the heterocyclic ring. chemicalbook.com

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm assignments.

COSY experiments establish ¹H-¹H coupling correlations, confirming, for example, the connectivity between the ortho protons on the pyridazine ring.

HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between different fragments of the molecule, such as linking the cyclopropyl group to the amine nitrogen and the amine to the C3 position of the pyridazine ring.

By analyzing the changes in chemical shifts and coupling constants across a library of derivatives, researchers can confirm the success of synthetic modifications and gain insights into the electronic effects of different substituents.

Mass Spectrometry (MS) Analysis

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) would be expected. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the (M+2)+ peak being approximately one-third the intensity of the M+ peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound would likely proceed through several key pathways. A primary fragmentation event could be the loss of the cyclopropyl group from the amino substituent, leading to a significant fragment ion. Another expected fragmentation is the loss of a chlorine radical, which would also produce a prominent peak.

Further fragmentation of the pyridazine ring could occur, potentially involving the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN), which are common fragmentation pathways for nitrogen-containing heterocyclic compounds. The fragmentation of a related compound, 3-amino-6-chloro-2-methyl quinazolin-4-(3H)-one, shows losses of small molecules like NH, CO, and HCN, which suggests similar fragmentation behavior could be anticipated for the pyridazine core. researchgate.net

Based on data for the analog 6-chloro-N-methylpyridazin-3-amine, the most abundant peak (base peak) is the molecular ion (m/z 143), indicating the stability of the parent molecule under EI conditions. google.com For this compound, the molecular ion would also be expected to be a major peak.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted Fragment | Description of Loss | Significance |

| [M]+ | Molecular Ion | Confirms molecular weight and elemental composition (with isotopic pattern). |

| [M - C₃H₅]+ | Loss of cyclopropyl group | Indicates the presence of the N-cyclopropyl substituent. |

| [M - Cl]+ | Loss of chlorine radical | Confirms the presence of chlorine. |

| [M - N₂]+ | Loss of nitrogen gas | Characteristic of many nitrogen-containing heterocycles. |

| [M - HCN]+ | Loss of hydrogen cyanide | Common fragmentation pathway for pyridazine and related rings. |

Infrared (IR) and Raman Spectroscopy

Experimental Infrared (IR) and Raman spectra for this compound have not been specifically reported. However, the expected vibrational modes can be inferred from data available for the parent compound, 3-amino-6-chloropyridazine (B20888), and other related pyridazine derivatives. nih.govresearchgate.net

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration of the secondary amine should appear in the region of 3200-3500 cm⁻¹. This may present as a single sharp peak.

The spectrum will also be characterized by vibrations of the pyridazine ring. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridazine ring will likely produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically observed in the fingerprint region, generally between 600 and 800 cm⁻¹.

The cyclopropyl group will also contribute to the spectrum, with C-H stretching vibrations of the cyclopropyl ring appearing in the 2900-3100 cm⁻¹ range. The presence of the cyclopropyl ring may also give rise to characteristic ring deformation bands.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (secondary amine) | 3200-3500 | Stretching |

| Aromatic C-H | >3000 | Stretching |

| Cyclopropyl C-H | 2900-3100 | Stretching |

| C=C and C=N (ring) | 1400-1600 | Stretching |

| C-N | 1200-1350 | Stretching |

| C-Cl | 600-800 | Stretching |

Raman Spectroscopy

Raman spectroscopy, being complementary to IR, would provide further structural information. The Raman spectrum is expected to be dominated by the vibrations of the pyridazine ring, as aromatic systems often give rise to strong Raman signals. The symmetric ring breathing modes of the pyridazine ring would likely produce a particularly intense band.

Similar to the IR spectrum, C-H stretching vibrations will be present. The C-Cl stretch would also be observable in the Raman spectrum. The vibrations associated with the cyclopropyl group would also be active in the Raman spectrum. For the related compound 3,6-dichloropyridazine, detailed vibrational analysis of its Raman spectrum has been conducted, which can serve as a basis for interpreting the spectrum of its derivatives. researchgate.net A Raman spectrum is available for 3-amino-6-chloropyridazine on the SpectraBase database, which would be the closest experimental reference. spectrabase.com

Table 3: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | >3000 | Stretching |

| Cyclopropyl C-H | 2900-3100 | Stretching |

| Pyridazine Ring | 1300-1600 | Ring Stretching |

| Pyridazine Ring | ~1000 | Symmetric Ring Breathing |

| C-Cl | 600-800 | Stretching |

Biological Evaluation and Pharmacological Research

In Vitro Biological Screening Assays

There is no publicly available data from in vitro biological screening assays for 6-chloro-N-cyclopropylpyridazin-3-amine. This includes a lack of information regarding its potential interactions with various biological targets.

Enzyme Inhibition Studies

No studies have been published that investigate the inhibitory activity of this compound against any specific enzymes. Therefore, its potential as an enzyme inhibitor is currently unknown.

Receptor Binding and Modulation Studies

Information regarding the affinity and modulatory effects of this compound on any receptors is not available in the current scientific literature.

Cell-Based Assays for Biological Activities

There are no published reports detailing the effects of this compound in any cell-based assays. Consequently, its cellular activities, such as cytotoxicity, proliferation, or signaling pathway modulation, have not been characterized.

Preclinical Biological Activity Profiling

Consistent with the absence of in vitro data, there is no information available from preclinical studies involving this compound.

Efficacy Studies in Relevant Biological Models

No efficacy studies of this compound in any animal models of disease or other relevant biological models have been reported.

Selectivity and Specificity Assessments

As there are no primary biological activity data, no selectivity or specificity assessments have been conducted for this compound.

Mechanistic Investigations of Biological Action

Research into this compound and its derivatives has primarily focused on their role as modulators of inflammatory pathways. The core structure serves as a key building block for more complex molecules designed to interact with specific biological targets.

The principal molecular target identified for compounds derived from the this compound scaffold is the NOD-like receptor protein 3 (NLRP3) . researchgate.netnih.govnih.gov NLRP3 is a crucial intracellular sensor protein and a component of the innate immune system. nih.govnih.gov Upon activation by a wide range of stimuli—including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs)—NLRP3 nucleates the assembly of a large multiprotein complex known as the NLRP3 inflammasome. nih.govresearchgate.net This complex is a key player in the inflammatory process, and its abnormal activation is implicated in a variety of inflammatory diseases. nih.govnih.gov Therefore, derivatives of this compound are investigated as inhibitors of the NLRP3 inflammasome.

While a specific co-crystal structure of this compound with its target is not available, mechanistic studies of its more complex derivatives confirm direct binding to the NLRP3 protein. For instance, a potent pyridazine-based inhibitor was shown to bind directly to the NLRP3 protein with a dissociation constant (KD) of 17.5 nM. nih.gov The pyridazine (B1198779) heterocycle is a well-established pharmacophore in drug discovery, recognized for its physicochemical properties that facilitate robust drug-target interactions. nih.gov

The two adjacent nitrogen atoms of the pyridazine ring act as strong hydrogen bond acceptors, a feature critical for molecular recognition at a target's active site. nih.gov Furthermore, the aromatic nature of the pyridazine ring allows for potential π-π stacking interactions with aromatic residues, such as tyrosine or phenylalanine, within the binding pocket. nih.gov In the context of NLRP3 inhibition, it is proposed that these inhibitors bind in a way that stabilizes an inactive conformation of the NLRP3 protein, thereby preventing the conformational changes necessary for its activation and the subsequent recruitment of other inflammasome components. nih.gov

The inhibition of NLRP3 by derivatives of this compound leads to a cascade of downstream effects that collectively suppress the inflammatory response. The primary event is the disruption of the NLRP3 inflammasome assembly. nih.govfrontiersin.org This prevents the recruitment and proximity-induced activation of the enzyme pro-caspase-1. researchgate.net

Consequently, the downstream proteolytic activity of caspase-1 is inhibited. This has two major effects:

Inhibition of Pro-inflammatory Cytokine Maturation : Active caspase-1 is responsible for cleaving the precursor forms of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, biologically active forms. nih.gov By blocking caspase-1 activation, NLRP3 inhibitors effectively halt the production and release of these potent pro-inflammatory cytokines. nih.govfrontiersin.org

Suppression of Pyroptosis : Caspase-1 also cleaves Gasdermin D (GSDMD), a protein that subsequently forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis. nih.govnih.gov Inhibition of the NLRP3/caspase-1 axis prevents GSDMD cleavage, thus preserving cell membrane integrity and preventing the release of cellular contents that would otherwise propagate inflammation. nih.gov

Mechanistic studies have shown that potent pyridazine-based inhibitors effectively suppress the oligomerization of the apoptosis-associated speck-like protein (ASC), a critical step in the formation of the functional inflammasome complex. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies have been conducted on advanced analogs derived from the this compound core to optimize their potency as NLRP3 inhibitors. These studies typically involve synthesizing a series of compounds with systematic modifications to different parts of the molecule and assessing their inhibitory activity, often measured as the half-maximal inhibitory concentration (IC50) for IL-1β release in cellular assays.

In a key study, a series of NLRP3 inhibitors were developed using the pyridazine scaffold. nih.gov The this compound core was elaborated by replacing the chlorine atom with a substituted phenyl group, leading to a class of N-cyclopropyl-6-(phenyl)pyridazin-3-amine derivatives. The biological potency was highly dependent on the substitution pattern on the phenyl ring.

For example, introducing a cyano (-CN) group and a hydroxyl (-OH) group at specific positions of the phenyl ring was found to be critical for high potency. The position of these substituents significantly influenced the inhibitory activity against nigericin-induced IL-1β release in human THP-1 cells.

Table 1: SAR of Phenyl Ring Substitutions in Pyridazine Analogs IC50 values represent the concentration required to inhibit 50% of IL-1β release in nigericin-induced THP-1 cells. Data sourced from a study on pyridazine-based NLRP3 inhibitors. nih.gov

| Compound ID | Phenyl Ring Substitution | IC50 (nM) |

| P1 | 4-OH | 114.7 |

| P2 | 3-OH | 12.1 |

| P3 | 2-OH | >1000 |

| P4 | 3-OH, 4-CN | 2.7 |

| P5 | 3-OH, 5-CN | 18.2 |

| P6 | 3-OH, 6-CN | 15.6 |

| P7 | 3-OH, 2-CN | 27.6 |

| P8 | 3-F, 4-CN | 148.9 |

As shown in the table, a hydroxyl group at the 3-position of the phenyl ring (Compound P2) was significantly more potent than at the 4-position (P1) or 2-position (P3). The combination of a 3-OH and a 4-CN group (Compound P4) resulted in the most potent analog with an IC50 of 2.7 nM, demonstrating a synergistic effect between these two substituents. nih.gov Replacing the 3-OH with a fluorine atom (Compound P8) drastically reduced potency, highlighting the importance of the hydroxyl group as a hydrogen bond donor. nih.gov

Based on extensive SAR studies of analogs, several key pharmacophoric elements essential for potent NLRP3 inhibition have been identified:

Pyridazine Core : This heterocycle is a central element. Its two nitrogen atoms are believed to act as key hydrogen bond acceptors, anchoring the molecule within the binding site of the NLRP3 protein. nih.gov

N-Cyclopropyl Group : The small, rigid cyclopropyl (B3062369) ring is a favorable substituent on the exocyclic amine. This group likely fits into a specific hydrophobic pocket, and its conformational rigidity may help to minimize the entropic penalty of binding. Its retention in highly potent final compounds suggests its importance for activity.

Substituted Aryl Group at C6 : The chlorine atom of the parent compound serves as a leaving group for the introduction of a substituted aryl (or other cyclic) moiety. A properly substituted phenyl ring, as detailed above, is crucial for achieving high potency.

Hydrogen Bond Donor/Acceptor Pair : A critical interaction motif involves a hydrogen bond donor (like a 3-hydroxyl group on the phenyl ring) and a hydrogen bond acceptor (like a 4-cyano group) positioned correctly. This specific arrangement appears to enable strong, directional interactions with complementary residues in the NLRP3 binding pocket, leading to a significant boost in inhibitory activity. nih.gov

Together, these elements define the pharmacophore for this class of pyridazine-based NLRP3 inhibitors, guiding the rational design of new and potentially more effective anti-inflammatory agents.

Potential Therapeutic Applications of Pyridazine Compounds

Research into pyridazine derivatives has unveiled a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of new therapeutic agents. researchgate.netrjptonline.org The structural versatility of the pyridazine ring allows for modifications that can tune its biological profile, leading to compounds with potential applications in various disease areas. researchgate.netnih.gov

The histamine (B1213489) H4 receptor (H4R) is a key target in the treatment of inflammatory and allergic conditions such as atopic dermatitis. aimspress.comresearchgate.net Pyridazine derivatives have emerged as a novel class of histamine H4 receptor antagonists. researchgate.netnih.gov

Research has shown that 3,5-diamino pyridazines can act as potent H4R antagonists. nih.gov While an exocyclic primary amino group was initially thought to be crucial for affinity, further studies demonstrated that this is not a strict requirement. nih.gov This discovery has broadened the scope for designing new H4R modulators based on the pyridazine scaffold.

In the context of atopic dermatitis, pyridopyrazine derivatives have been investigated for their potential to alleviate both pruritus (itching) and inflammation. aimspress.comaimspress.com Quantitative structure-activity relationship (QSAR) modeling and molecular docking studies have been employed to identify pyridopyrazine derivatives with high binding affinity to the H4R. aimspress.comresearchgate.net These computational approaches have highlighted specific compounds, such as compound C11, as promising candidates for further development as anti-inflammatory agents targeting the H4R. aimspress.comresearchgate.net The binding of these derivatives to the receptor is primarily driven by hydrophobic and hydrogen-bonding interactions. aimspress.com

| Compound Class | Target | Key Findings | Potential Application |

|---|---|---|---|

| 3,5-Diamino Pyridazines | Histamine H4 Receptor | Identified as novel H4R antagonists. researchgate.netnih.gov | Inflammatory and Allergic Diseases researchgate.net |

| Pyridopyrazine Derivatives | Histamine H4 Receptor | Show potent binding affinity and anti-inflammatory properties. aimspress.comaimspress.com | Atopic Dermatitis aimspress.comaimspress.com |

Several studies have explored the anticonvulsant potential of pyridazine and pyridazinone derivatives. nih.govresearchgate.netsemanticscholar.org These investigations have demonstrated that certain substituted pyridazines exhibit significant activity in preclinical models of epilepsy. nih.gov

For instance, a series of 3-substituted pyridazines and triazolopyridazines were tested for their ability to protect against maximal electroshock-induced seizures in mice. nih.gov The most active compounds, including 3-ureidopyridazine 7 and several triazolopyridazines, showed oral ED50 values ranging from 6.2 to 22.0 mg/kg. nih.gov One particularly potent derivative, 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25), was also effective in the pentylenetetrazole-induced seizures test and blocked strychnine-induced tonic extensor seizures. nih.gov These findings suggest that its anticonvulsant activity may be mediated through modifications of glycinergic and GABAergic neurotransmission. nih.gov

Molecular modeling studies have revealed structural similarities between active pyridazine derivatives and established antiepileptic drugs like lamotrigine, as well as benzodiazepine (B76468) pharmacophore models. nih.gov This suggests that the pyridazine scaffold can be a valuable template for designing new anticonvulsant agents.

| Compound | Test Model | ED50 (mg/kg, oral) |

|---|---|---|

| 3-Ureidopyridazine 7 | Maximal Electroshock | 6.2 - 22.0 nih.gov |

| Triazolopyridazines 16, 18, 21, 25 | Maximal Electroshock | 6.2 - 22.0 nih.gov |

| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) | Pentylenetetrazole-induced seizures | 76 nih.gov |

| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine (25) | Strychnine-induced tonic extensor seizures | 34.5 nih.gov |

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules, including those with anticancer and antimicrobial properties. nih.govresearchgate.net

In the realm of oncology, pyridazine derivatives have been investigated as potential anticancer agents with various mechanisms of action. nih.govnih.gov For example, a series of pyridazinone-based diarylurea derivatives were designed as surrogates for the multi-kinase inhibitor sorafenib. nih.gov These compounds were screened against a panel of 60 cancer cell lines, with some exhibiting potent activity. nih.gov Further studies on one of the lead compounds, 10l, showed that it upregulated the expression of pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

Pyrazolopyridopyridazine analogues have also been synthesized and evaluated for their in-vitro anticancer activity. researchgate.net Compounds 4a, 4b, and 4d from this series showed moderate responses against leukemia, ovarian cancer, and prostate cancer cell lines. researchgate.net

In addition to their anticancer potential, many pyridazine derivatives have demonstrated significant antimicrobial activity. nih.govnih.gov Some pyridazinone-based compounds have shown dual functionality as both antimicrobial and anticancer agents. nih.gov For instance, compound 10h from a synthesized series displayed potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL, while compound 8g showed significant antifungal activity against Candida albicans with an MIC of 16 μg/mL. nih.gov Other studies have reported on chloro-substituted pyridazines exhibiting strong antibacterial activity against Gram-negative bacteria, with MIC values lower than the standard antibiotic chloramphenicol. dntb.gov.ua

| Compound Class/Derivative | Activity | Key Findings |

|---|---|---|

| Pyridazinone-based diarylurea derivatives | Anticancer | Upregulation of pro-apoptotic genes (p53, Bax) and downregulation of anti-apoptotic gene (Bcl-2). nih.gov |

| Pyrazolopyridopyridazine analogues | Anticancer | Moderate activity against leukemia, ovarian, and prostate cancer cell lines. researchgate.net |

| Compound 10h (Pyridazinone derivative) | Antibacterial | MIC = 16 μg/mL against Staphylococcus aureus. nih.gov |

| Compound 8g (Pyridazinone derivative) | Antifungal | MIC = 16 μg/mL against Candida albicans. nih.gov |

| Chloro-substituted Pyridazines | Antibacterial (Gram-negative) | MICs ranging from 0.892–3.744 μg/mL, lower than chloramphenicol. dntb.gov.ua |

Beyond the well-explored areas of H4R modulation, anticonvulsant, anticancer, and antimicrobial activities, the pyridazine scaffold has been associated with a variety of other biological effects. The diverse pharmacological profile of pyridazine derivatives makes them an interesting subject for ongoing drug discovery efforts. researchgate.netrjptonline.orgsarpublication.com

Some of the other emerging biological activities of pyridazine compounds include:

Anti-inflammatory and Analgesic Effects: Certain pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and potentially lower ulcerogenic side effects compared to existing drugs. sarpublication.com

Antihypertensive Activity: A number of 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and screened for their antihypertensive properties, with some compounds showing appreciable activity. researchgate.net

Antiviral and Antitubercular Potential: The broad biological spectrum of pyridazines also includes reports of antiviral and antitubercular activities, although these areas are less extensively explored compared to others. researchgate.netrjptonline.org

Agrochemical Applications: Some pyridopyridazine (B8481360) derivatives have shown molluscicidal activity, suggesting their potential use as biodegradable agrochemicals. eurekaselect.com

The continued exploration of the pyridazine chemical space is likely to uncover further therapeutic applications for this versatile heterocyclic system.

Computational and Theoretical Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode of a small molecule ligand to the active site of a target protein. For a compound like 6-chloro-N-cyclopropylpyridazin-3-amine, molecular docking simulations would be employed to identify potential biological targets and understand the key interactions that govern its binding affinity. These studies can provide insights into the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's amino acid residues. While specific docking studies on this compound are not readily found, research on similar pyridazine (B1198779) derivatives often involves docking against various enzymes and receptors to rationalize their biological activities. mdpi.comtandfonline.com

A hypothetical molecular docking study for this compound against a kinase target, for instance, might reveal the following types of interactions:

| Interaction Type | Interacting Atoms/Groups on Ligand | Interacting Amino Acid Residues on Protein |

| Hydrogen Bond | Amine group (NH), Pyridazine nitrogen atoms | Asp, Glu, Ser, Thr |

| Hydrophobic | Cyclopropyl (B3062369) group, Chlorinated pyridazine ring | Ala, Val, Leu, Ile, Phe |

| Pi-Stacking | Pyridazine ring | Phe, Tyr, Trp |

This table is illustrative and based on general principles of molecular docking for similar heterocyclic compounds.

Molecular Dynamics Simulations for Ligand-Target Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the biological environment, including the presence of water molecules and the flexibility of both the ligand and the protein. For this compound, an MD simulation would assess the stability of the predicted binding pose from docking studies. It can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy. Such studies on related compounds have been used to confirm the stability of ligand-receptor interactions. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net For this compound, DFT calculations could be used to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) map. These calculations provide insights into the molecule's reactivity, stability, and the sites susceptible to electrophilic or nucleophilic attack. nih.gov

| Calculated Property | Significance |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). |

| Mulliken Atomic Charges | Provides the charge distribution on each atom, which can be important for understanding intermolecular interactions. nih.gov |

This table describes the general application and significance of quantum chemical calculations for a molecule like this compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR study on a series of pyridazine derivatives, including this compound, would involve calculating various molecular descriptors (e.g., physicochemical, topological, and electronic) and correlating them with experimentally determined biological activities. The resulting model can then be used to predict the activity of new, unsynthesized compounds. While no specific QSAR models for this compound were found, this methodology is widely applied in the optimization of lead compounds in drug discovery. mdpi.com

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and toxicological properties of a compound. mdpi.com Various computational models are used to predict properties such as aqueous solubility, blood-brain barrier permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities. For this compound, these predictions would help in evaluating its drug-likeness and identifying potential liabilities before significant resources are invested in its development. nih.gov

Below is a table of commonly predicted ADMET properties and their general implications for a drug candidate:

| ADMET Property | Predicted Value (Hypothetical) | Implication |

| Aqueous Solubility | Moderate | May have acceptable absorption and formulation characteristics. |

| Blood-Brain Barrier | Low | Less likely to cause central nervous system side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with substrates of this enzyme. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Lower likelihood of being carcinogenic. |

This table presents hypothetical in silico ADMET predictions for this compound based on common parameters assessed for similar small molecules.

Crystallographic Analysis and Structural Biology

Single Crystal X-ray Diffraction Studies of 6-chloro-N-cyclopropylpyridazin-3-amine and its Derivatives

To date, a single crystal X-ray diffraction structure for the specific compound this compound has not been reported in publicly accessible databases. However, the crystal structure of the parent amine, 6-amino-3-chloropyridazine, has been determined and provides a crucial starting point for understanding the structural characteristics of this class of compounds. The crystallographic data for 6-amino-3-chloropyridazine is available in the Cambridge Structural Database (CSD) under the deposition number 663692. nih.gov

For other substituted pyridazine (B1198779) derivatives, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, single crystal X-ray diffraction studies have provided insights into how additional substituents can influence the crystal packing through various intermolecular interactions.

Table 1: Crystallographic Data for 6-amino-3-chloropyridazine

| Parameter | Value |

|---|---|

| CCDC Number | 663692 |

| Associated DOI | 10.1107/S1600536807042481 |

| Empirical Formula | C4H4ClN3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.817 |

| b (Å) | 13.533 |

| c (Å) | 19.607 |

| β (°) | 93.40 |

| Volume (ų) | 1011.8 |

Note: The crystallographic data presented is for the parent compound 6-amino-3-chloropyridazine as a proxy for the title compound.

Co-crystallization Studies with Biological Targets

Co-crystallization of small molecule inhibitors with their biological targets, typically proteins such as enzymes, is a powerful technique in drug discovery. It provides a detailed, atomic-level view of the binding mode, key interactions, and the conformational changes that may occur upon binding. For this compound, a likely area of biological relevance is in the inhibition of protein kinases, given that the aminopyridazine scaffold is a known "hinge-binding" motif for many kinase inhibitors.

While no co-crystal structures of this compound with a biological target have been published, studies on analogous heterocyclic systems provide valuable models. For instance, co-crystallization studies of imidazo[1,2-b]pyridazines and imidazo[4,5-b]pyridines with kinases like Aurora-A have revealed critical hydrogen bonding interactions between the heterocyclic core and the hinge region of the kinase active site. These interactions typically involve the nitrogen atoms of the pyridazine or pyridine (B92270) ring system and the backbone amide groups of the kinase hinge.

The N-cyclopropyl group of this compound would be expected to project into a solvent-exposed region or a specific hydrophobic pocket of the kinase active site. The precise orientation and interactions of this group would be critical for determining the compound's potency and selectivity. Co-crystallization studies would be essential to visualize these interactions and guide further structure-based drug design efforts.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The packing of molecules in a crystal lattice is governed by a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. The analysis of these interactions in the crystal structure of 6-amino-3-chloropyridazine provides a framework for understanding the solid-state behavior of its N-cyclopropyl derivative.

In the crystal structure of 6-amino-3-chloropyridazine, the primary amino group is a potent hydrogen bond donor, while the pyridazine nitrogen atoms and the chlorine atom can act as hydrogen bond acceptors. This leads to the formation of robust hydrogen-bonding networks that are likely to be a dominant feature in the crystal packing. The presence of N-H···N and N-H···Cl hydrogen bonds would be anticipated.

Furthermore, the aromatic pyridazine ring allows for the possibility of π-π stacking interactions, where parallel rings are offset from one another. The chlorine atom can also participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule.

The introduction of the N-cyclopropyl group in this compound will influence these packing motifs. The bulky and non-polar nature of the cyclopropyl (B3062369) group may disrupt some of the packing patterns observed in the parent amine, potentially leading to different polymorphic forms with distinct physical properties. The amino proton on the cyclopropyl-substituted nitrogen will still be a key hydrogen bond donor.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (amino) | N (pyridazine), Cl | Formation of chains or sheets |

| Halogen Bond | C-Cl | N (pyridazine), O (if present) | Directional packing control |

| π-π Stacking | Pyridazine ring | Pyridazine ring | Stabilization of layered structures |

Correlation of Solid-State Structure with Biological Activity

The solid-state structure of a pharmaceutically active compound can have a significant impact on its biological activity, primarily through its influence on physicochemical properties such as solubility and dissolution rate. Different polymorphic forms of a drug can exhibit different bioavailabilities. While no polymorphic studies of this compound have been reported, it is a critical consideration for any compound intended for pharmaceutical development.

More directly, the conformation of the molecule observed in the crystal structure can provide insights into the low-energy conformation that is likely to be relevant for binding to a biological target. The torsional angles between the cyclopropyl group and the pyridazine ring, as well as the planarity of the aminopyridazine system, are important structural parameters that can be correlated with biological activity.

Structure-activity relationship (SAR) studies on related compounds have shown that the nature of the N-substituent can significantly modulate biological activity. The cyclopropyl group, being a small, rigid, and lipophilic moiety, can enhance binding affinity by fitting into specific hydrophobic pockets of a target protein. The conformational rigidity of the cyclopropyl group can also reduce the entropic penalty upon binding, leading to improved potency.

Table 3: List of Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 6-amino-3-chloropyridazine | |

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | |

| Imidazo[1,2-b]pyridazines |

Patent Landscape and Intellectual Property Analysis

Analysis of Existing Patents Related to Pyridazine (B1198779) Derivatives

The patent landscape for pyridazine derivatives is rich and varied, with numerous patents claiming substituted pyridazines for a wide range of therapeutic applications. While a direct patent explicitly disclosing 6-chloro-N-cyclopropylpyridazin-3-amine has not been identified, several broad patents with Markush claims may encompass this specific molecule. A Markush claim is a type of patent claim that allows for a list of alternative, functionally equivalent chemical entities in a single claim, thus broadening the protective scope of the patent.

Two notable examples in this space are patent applications WO2016138114A1 and EP3243815A1. google.comgoogle.com Both applications disclose large families of pyridazine derivatives for the treatment of various diseases. The claims within these patents are characterized by a generic core pyridazine structure with multiple variable substituent groups, denoted by "R" groups. It is within the defined possibilities for these "R" groups that this compound could potentially fall.

A thorough analysis of the Markush structures in these and other similar patents is crucial for determining the freedom to operate for research and development involving this compound. The interpretation of the scope of these claims is a complex legal and chemical exercise, often requiring expert opinion.

Below is an interactive data table summarizing key patents in the pyridazine derivative landscape:

| Patent Number | Title | Assignee | Therapeutic Area (if specified) | Potential Relevance to this compound |

| WO2016138114A1 | Therapeutic pyridazine compounds and uses thereof | Genentech, Inc. | Not specified | Broad Markush claims may cover the target compound. |

| EP3243815A1 | Pyridazine derivatives useful in therapy | Not specified | Pain | Broad Markush claims may cover the target compound. |

Identification of Novel Chemical Space and Patentable Innovations

Despite the crowded patent landscape for pyridazine derivatives, opportunities for novel and patentable innovations still exist. The key to unlocking this potential lies in identifying unoccupied "chemical space" around the this compound core. This can be achieved through several avenues:

Novel Analogs and Derivatives: Systematic modification of the this compound structure could lead to new chemical entities with improved properties. This could involve:

Substitution at other positions on the pyridazine ring.

Modification of the cyclopropyl (B3062369) group.

Introduction of diverse functional groups.

The patentability of such new analogs would depend on their novelty, non-obviousness, and utility, often demonstrated by unexpected therapeutic efficacy or improved pharmacokinetic profiles.

Innovative Synthetic Routes: The synthesis of this compound and its derivatives presents another avenue for intellectual property protection. While general methods for the synthesis of pyridazines are known, the development of a novel, efficient, and scalable synthetic process for this specific compound or its analogs could be patentable. researchgate.net Potential areas for innovation in synthesis include:

The use of novel catalysts to improve yield and reduce reaction times.

The development of a more environmentally friendly "green" synthesis.

A stereoselective synthesis to produce a specific enantiomer if the molecule is chiral.

A patent on a novel synthetic method can provide a significant commercial advantage, even if the final compound is already known.

The following interactive table outlines potential areas for patentable innovations:

| Area of Innovation | Description | Potential Advantages |

| Novel Analogs | Introduction of new substituents on the pyridazine ring or modification of the cyclopropyl moiety. | Improved therapeutic activity, better safety profile, enhanced pharmacokinetic properties. |

| Process Patents | Development of new, efficient, and scalable synthetic routes. | Reduced manufacturing costs, improved purity, environmentally friendly process. |

| Polymorphs and Salts | Discovery and characterization of novel crystalline forms (polymorphs) or salts of the compound. | Improved stability, solubility, and bioavailability. |

| New Medical Uses | Identification of a new and unexpected therapeutic application for the compound. | Expansion of the market for the drug. |

Strategic Considerations for Intellectual Property Development in Pyridazine Chemistry

Developing a robust intellectual property strategy is paramount for any entity working in the field of pyridazine chemistry. pharmtech.comdechert.comyoutube.com A comprehensive strategy should encompass not only the protection of new chemical entities but also the methods of their preparation and use.

Key strategic considerations include:

Freedom-to-Operate (FTO) Analysis: Before embarking on significant research and development, a thorough FTO analysis is essential to ensure that the proposed work does not infringe on existing patents. This involves a detailed examination of the claims of relevant patents and, if necessary, obtaining a legal opinion.

Layered Patent Protection: A strong IP portfolio is often built on a layered approach. This includes filing for patents on:

The core compound and its derivatives (composition of matter claims).

The specific synthetic methods used to produce the compounds (process claims).

The use of the compounds for specific medical indications (method of use claims).

Novel formulations of the drug product. vicihealthsciences.com

Geographic Filing Strategy: Patent protection is territorial. A strategic decision must be made on where to file for patent protection, considering key markets for the potential pharmaceutical product.

Timing of Patent Filings: The decision of when to file a patent application is critical. Filing too early may result in a narrow disclosure that is easily designed around, while filing too late risks being preempted by competitors.

Future Directions and Research Perspectives

Unexplored Synthetic Avenues for 6-chloro-N-cyclopropylpyridazin-3-amine Scaffolds

While established methods for the synthesis of 3-aminopyridazine (B1208633) derivatives exist, often involving the reaction of 3,6-dichloropyridazine (B152260) with corresponding amines, there remain several unexplored avenues that could offer improved efficiency, sustainability, and molecular diversity. google.com Future synthetic research could focus on the following areas:

C-H Activation/Functionalization: Direct C-H activation represents a powerful and atom-economical strategy for modifying the pyridazine (B1198779) core. Exploring transition-metal catalyzed C-H functionalization at positions 4 and 5 of the this compound scaffold could lead to the rapid generation of diverse analogues without the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing flow-based protocols for the synthesis and subsequent modification of the target scaffold could enable more efficient and reproducible production, facilitating rapid library synthesis for screening purposes.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and versatile tool in organic synthesis. Its application to pyridazine chemistry, for instance in cross-coupling reactions or late-stage functionalization, remains an area ripe for exploration. This could provide access to novel chemical space under environmentally benign conditions.

Biocatalysis: The use of enzymes for the synthesis and modification of heterocyclic compounds is a growing area of interest. Investigating enzymatic approaches, such as transamination or selective halogenation/dehalogenation, could offer highly selective and sustainable routes to chiral or specifically substituted pyridazine derivatives.

Novel Cycloaddition Strategies: Inverse-electron-demand Diels-Alder reactions involving tetrazines are a known route to pyridazines. rsc.org Research into new dienophiles and tetrazine precursors could provide regioselective pathways to complex pyridazine cores that can be further elaborated into derivatives of this compound. rsc.orgmdpi.com

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Activation | High atom economy, access to late-stage functionalization. | Development of selective catalysts for the pyridazine core. |

| Flow Chemistry | Improved safety, scalability, and reproducibility. | Optimization of reaction conditions and reactor design. |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity. | Exploration of new photocatalysts and reaction pathways. |

| Biocatalysis | High selectivity, environmentally friendly. | Enzyme screening and engineering for pyridazine substrates. |

| Novel Cycloadditions | Access to complex scaffolds, regioselectivity. | Design of novel tetrazine and dienophile reaction partners. rsc.org |

Emerging Biological Targets and Applications for Pyridazine Chemistry

The pyridazine moiety is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netresearchgate.net While the specific biological profile of this compound is not extensively detailed in publicly available literature, the broader pyridazine class points toward several emerging therapeutic areas.

Future research should aim to screen this compound and its derivatives against novel and challenging biological targets.

Epigenetic Modulators: Targets such as Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4) and histone deacetylases (HDACs) are critical in cancer and inflammatory diseases. Pyridazine-containing compounds have shown potential as inhibitors of such targets, and this avenue warrants further investigation. nih.gov

Protein Kinase Inhibitors: Kinases remain a major target class in oncology and immunology. Beyond well-established kinases, exploring the inhibitory activity of pyridazine scaffolds against emerging kinase targets, such as Tropomyosin receptor kinases (TRKs), could yield novel therapeutic candidates. nih.gov

Metabolic Enzyme Inhibitors: Targeting metabolic pathways that are dysregulated in diseases like cancer is a promising strategy. For example, glutaminase (B10826351) 1 (GLS1), an enzyme involved in tumor metabolism, has been identified as a target for pyridazine-based inhibitors. nih.gov

Antiviral Agents: Pyridazine derivatives have been investigated for activity against various viruses, including Hepatitis A Virus (HAV). nih.govresearchgate.net With the constant threat of emerging viral diseases, screening pyridazine libraries against viral targets like proteases, polymerases, and entry proteins is a critical research direction.

DNA Ligase Inhibitors: Recent studies have identified pyridazine-linked pyrazole (B372694) derivatives as inhibitors of human DNA ligase I and IV, suggesting a potential application in cancer therapy by inducing apoptosis in cancer cells. nih.gov

| Emerging Target Class | Therapeutic Area | Example Targets |

| Epigenetic Modulators | Oncology, Inflammation | BRD4, HDACs |

| Protein Kinases | Oncology, Immunology | TRKs, Novel MAP kinases |

| Metabolic Enzymes | Oncology | Glutaminase 1 (GLS1) |

| Viral Proteins | Infectious Diseases | HAV proteins, SARS-CoV-2 proteases |

| DNA Repair Enzymes | Oncology | DNA Ligase I, DNA Ligase IV nih.gov |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is crucial for accelerating drug discovery. openmedicinalchemistryjournal.comnih.gov For the development of compounds based on the this compound scaffold, a multi-faceted approach integrating modern techniques is essential.

Structure-Based Drug Design (SBDD): In cases where a biological target is identified, computational docking and molecular dynamics simulations can predict the binding mode of pyridazine derivatives. This information can guide the design of new analogues with improved potency and selectivity, minimizing the number of compounds that need to be synthesized and tested. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of a target is unknown, methods like quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can be employed. jocpr.com By analyzing a set of active and inactive pyridazine analogues, computational models can be built to predict the activity of new, virtual compounds.

Virtual Screening: Large chemical libraries can be computationally screened against a target of interest to identify potential hits containing the pyridazine scaffold. This in silico approach can prioritize compounds for experimental testing, saving time and resources. openmedicinalchemistryjournal.com

High-Throughput Screening (HTS): Experimentally, HTS allows for the rapid testing of large numbers of compounds against a biological target. Integrating HTS with computational predictions can create a powerful discovery engine.

Advanced Spectroscopic and Crystallographic Techniques: Detailed characterization of synthesized compounds and their interactions with biological targets is paramount. Techniques like 2D NMR spectroscopy and X-ray crystallography provide atomic-level insights that are invaluable for understanding structure-activity relationships and for guiding further design efforts.

Collaborative Research Opportunities in Pyridazine Compound Development

The complexity of modern drug discovery necessitates a collaborative approach. The development of novel therapeutics from the this compound scaffold would be significantly enhanced through strategic partnerships.

Academia-Industry Collaborations: Partnerships between academic research groups, with their focus on fundamental discovery and innovation, and pharmaceutical companies, with their expertise in drug development and clinical trials, can bridge the gap between a promising compound and a marketed drug.

Interdisciplinary Research Consortia: Bringing together experts from diverse fields—synthetic chemistry, medicinal chemistry, computational biology, pharmacology, and clinical medicine—is essential. Such consortia can tackle the multifaceted challenges of drug development more effectively than individual research groups.

Open-Source Drug Discovery: Platforms that encourage data sharing and collaborative problem-solving can accelerate progress. By making chemical structures, synthetic protocols, and biological data openly available, researchers from around the world can contribute to the development of new pyridazine-based medicines.

Public-Private Partnerships: Government agencies, non-profit foundations, and private companies can collaborate to fund and support research in areas of high unmet medical need where pyridazine compounds show promise. These partnerships can de-risk early-stage research and incentivize the development of therapies for rare or neglected diseases.

By pursuing these future directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and the broader class of pyridazine compounds, paving the way for the next generation of innovative medicines.

Q & A

Q. What pharmacological targets are plausible for this compound based on structural analogs?

- Methodological Answer : Analogous imidazo[1,2-b]pyridazines show kinase inhibition (e.g., JAK2/STAT3). The cyclopropyl group enhances metabolic stability, while the chloro substituent modulates electron-withdrawing effects for target engagement. Prioritize targets via phenotypic screening in cancer or inflammation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.